An In-Depth Technical Guide to the Synthesis and Properties of N-Nitroso-N,N-dinonylamine
An In-Depth Technical Guide to the Synthesis and Properties of N-Nitroso-N,N-dinonylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Nitroso-N,N-dinonylamine in Modern Research
N-nitrosamines are a class of chemical compounds that have garnered significant attention in the scientific community, primarily due to their classification as probable human carcinogens.[1] The presence of these impurities, even at trace levels, in pharmaceutical products has become a major concern for regulatory bodies and drug manufacturers alike.[1] N-Nitroso-N,N-dinonylamine, a member of the long-chain dialkylnitrosamine family, serves as a critical reference standard in the development of analytical methods aimed at detecting and quantifying nitrosamine impurities in various matrices. Its synthesis and well-characterized properties are fundamental to ensuring the safety and quality of pharmaceutical products.[2]
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, analytical methodologies, and safety considerations for N-Nitroso-N,N-dinonylamine. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle, synthesize, and analyze this compound effectively and safely.
Core Synthesis Directive: A Mechanistic Approach to N-Nitrosation
The synthesis of N-Nitroso-N,N-dinonylamine is achieved through the N-nitrosation of its secondary amine precursor, N,N-dinonylamine. This reaction involves the introduction of a nitroso group (-N=O) onto the nitrogen atom of the amine. The most common and well-established methods for N-nitrosation involve the use of a nitrosating agent, typically generated in situ from sodium nitrite under acidic conditions, or the use of organic nitrites like tert-butyl nitrite.[3][4]
The choice of nitrosating agent and reaction conditions is critical to achieving a high yield and purity of the desired N-nitrosamine while minimizing the formation of byproducts. The reaction mechanism hinges on the generation of the nitrosonium ion (NO+) or a related electrophilic species that is subsequently attacked by the nucleophilic nitrogen of the secondary amine.[4]
Experimental Protocol: Synthesis of N-Nitroso-N,N-dinonylamine
This protocol details a robust and scalable method for the synthesis of N-Nitroso-N,N-dinonylamine using sodium nitrite and an acid catalyst.
Materials:
-
N,N-Dinonylamine
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl) or another suitable acid
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Distilled Water
Procedure:
-
Dissolution: In a well-ventilated fume hood, dissolve N,N-dinonylamine in a suitable organic solvent such as dichloromethane.
-
Acidification: Cool the solution in an ice bath and slowly add an aqueous solution of hydrochloric acid with stirring. The acidic environment is crucial for the formation of the nitrosating agent.
-
Nitrosation: While maintaining the low temperature, add an aqueous solution of sodium nitrite dropwise to the reaction mixture. The reaction is typically exothermic, and careful temperature control is necessary to prevent side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the excess acid. Separate the organic layer.
-
Extraction and Drying: Wash the organic layer with distilled water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude N-Nitroso-N,N-dinonylamine. Further purification can be achieved by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Low Temperature: The nitrosation reaction is performed at low temperatures to control the exothermic nature of the reaction and to prevent the decomposition of the product and the formation of unwanted byproducts.
-
Acidic Conditions: The presence of a strong acid is essential to protonate the nitrite ion, leading to the formation of nitrous acid (HNO₂), which is in equilibrium with the highly reactive nitrosonium ion (NO⁺), the key electrophile in the reaction.[4]
-
Solvent Choice: Dichloromethane is a common choice due to its ability to dissolve the starting amine and its immiscibility with water, which simplifies the work-up procedure.
-
Neutralization: The use of sodium bicarbonate is critical to neutralize the acidic conditions, preventing potential degradation of the N-nitrosamine product during the work-up and isolation steps.
General synthesis workflow for N-Nitroso-N,N-dinonylamine.
Physicochemical and Structural Properties
While specific experimental data for N-Nitroso-N,N-dinonylamine is not extensively published, its properties can be reliably inferred based on its structure and the known characteristics of other long-chain N-nitrosamines.
| Property | Estimated Value/Characteristic | Justification |
| Molecular Formula | C₁₈H₃₈N₂O[5] | Based on the structure of N,N-dinonylamine with an added nitroso group. |
| Molecular Weight | 298.51 g/mol [5] | Calculated from the molecular formula. |
| Appearance | Yellowish, oily liquid or low-melting solid | Long-chain dialkylnitrosamines are typically liquids or low-melting solids with a characteristic yellow color. |
| Boiling Point | > 200 °C (decomposes) | High boiling point is expected due to the high molecular weight. N-nitrosamines can decompose at elevated temperatures. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., dichloromethane, methanol, acetone) | The long non-polar alkyl chains dominate the molecule's properties, leading to poor water solubility and good solubility in non-polar organic solvents.[6] |
| Stability | Generally stable under neutral and basic conditions; sensitive to strong acids and UV light | N-nitrosamines can undergo denitrosation in the presence of strong acids.[7] They are also known to be photolytically unstable.[8] |
Analytical Methodologies: Detection and Quantification
The detection and quantification of N-nitrosamines, including N-Nitroso-N,N-dinonylamine, at trace levels require highly sensitive and selective analytical techniques. The most commonly employed methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][9]
Sample Preparation
Effective sample preparation is crucial for accurate analysis. For complex matrices, techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often used to isolate and concentrate the nitrosamine analytes prior to instrumental analysis.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile N-nitrosamines. Due to its high molecular weight, N-Nitroso-N,N-dinonylamine would require a high-temperature GC column and appropriate temperature programming for elution. The mass spectrometer provides high selectivity and allows for unambiguous identification based on the mass spectrum and fragmentation pattern of the molecule. A common fragmentation pathway for N-nitrosamines is the loss of the nitroso group (NO), resulting in a characteristic M-30 fragment.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), has become the method of choice for the analysis of a wide range of N-nitrosamines, including those that are less volatile or thermally labile.[1][9] Reversed-phase high-performance liquid chromatography (HPLC) is typically used for separation. The high sensitivity and selectivity of tandem mass spectrometry allow for the detection and quantification of N-Nitroso-N,N-dinonylamine at very low concentrations.
A typical analytical workflow for N-Nitroso-N,N-dinonylamine.
Safety, Handling, and Storage
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A lab coat should be worn to protect clothing.
-
Respiratory Protection: All handling of the pure substance or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of vapors.
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not ingest or inhale.
-
Work in a well-ventilated area, preferably a fume hood.
-
Keep away from heat, sparks, and open flames.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Protect from light.
-
Store away from strong oxidizing agents and strong acids.
Waste Disposal:
-
All waste containing N-Nitroso-N,N-dinonylamine should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Conclusion
N-Nitroso-N,N-dinonylamine, while not as extensively studied as some of its lower molecular weight counterparts, plays a crucial role as a reference material in the ongoing efforts to ensure the safety of pharmaceutical products. A thorough understanding of its synthesis, properties, and analytical behavior is essential for researchers and professionals in the field. By following the guidelines and protocols outlined in this technical guide, scientists can safely and effectively work with this important compound, contributing to the broader goal of mitigating the risks associated with nitrosamine impurities.
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